molecular formula C12H13NO3 B3119041 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione CAS No. 245728-73-8

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B3119041
CAS No.: 245728-73-8
M. Wt: 219.24 g/mol
InChI Key: RJAMSKDRWYAMGF-MRVPVSSYSA-N
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Description

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione (CAS: 245728-73-8) is a chiral phthalimide derivative characterized by a (1R)-configured 3-hydroxy-1-methylpropyl substituent. The compound’s structure combines the planar aromatic isoindole-1,3-dione core with a stereogenic hydroxyalkyl side chain, influencing its physicochemical properties and reactivity.

Synthesis: The compound is synthesized via stereoselective methods, as indicated by the epoxidation of 2-[(2R)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione using anhydrous K₂CO₃ in refluxing toluene . This highlights the importance of chiral starting materials in its preparation.

Applications: It serves as a critical building block in organic synthesis, particularly for pharmaceuticals and chiral intermediates. Its hydroxy group enables further functionalization, such as esterification or etherification, while the phthalimide moiety offers stability and facilitates nitrogen protection strategies .

Properties

IUPAC Name

2-[(2R)-4-hydroxybutan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAMSKDRWYAMGF-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with appropriate hydroxy-methylpropyl precursors. One common method includes the use of phthalic anhydride and an appropriate amine, followed by reduction and cyclization steps to form the isoindole core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the isoindole core .

Scientific Research Applications

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Attributes of Selected Phthalimide Derivatives

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione (245728-73-8) (1R)-3-Hydroxy-1-methylpropyl ~C₁₂H₁₃NO₃ ~233.26 Chiral pharmaceutical intermediate; stereoselective synthesis
2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (Compound 16) 4-(2-Methylimidazolyl)phenyl C₁₈H₁₃N₃O₂ 303.32 High thermal stability (m.p. 215–217°C); potential biological activity
2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) Polysilsesquioxane-propyl Polymer Soluble polymer for hybrid materials; green synthesis (solvent-free)
2-(4-{1-[(4-Methanesulfonyl-phenyl)-hydrazono]-ethyl}-phenyl)-isoindole-1,3-dione (17b) Methanesulfonylphenyl hydrazone C₂₃H₁₉N₃O₄S 433.48 Anticancer potential (high MS abundance at m/z 433)
2-(3-Hydroxy-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione 3-Hydroxy-2,2-dimethylpropyl C₁₃H₁₅NO₃ 233.26 Pharmaceutical intermediate; irritant (requires safety precautions)
2-[(1R)-1-methylheptyl]-1H-isoindole-1,3(2H)-dione (1R)-1-Methylheptyl C₁₆H₂₁NO₂ 259.34 Lipophilic derivative; limited solubility in polar solvents

Biological Activity

2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅N₁O₃
  • Molecular Weight : 219.23652 g/mol
  • Boiling Point : Approximately 378.2 °C (predicted)
  • Density : 1.299 g/cm³ (predicted)
  • pKa : 14.90 .

The biological activity of 2-[(1R)-3-hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione is thought to involve several mechanisms:

  • Antiproliferative Effects : Research indicates that isoindole derivatives can inhibit cell growth through mechanisms such as the depletion of intracellular calcium stores and subsequent phosphorylation of eIF2alpha, which is crucial in regulating protein synthesis and cell survival .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, potentially offering therapeutic benefits in cancer treatment.
  • Interaction with Enzymes : The structural features of this compound suggest it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions fully.

In Vitro Studies

Several studies have evaluated the antiproliferative activity of isoindole derivatives similar to 2-[(1R)-3-hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione:

StudyFindings
Investigated a series of substituted isoindoles showing significant inhibition of cell growth in various cancer cell lines.
Reported that isoindole derivatives exhibit selective toxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window.

Case Studies

A notable case study involved the application of isoindole derivatives in combination therapies for cancer treatment:

  • Combination Therapy : The use of 2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione in conjunction with established chemotherapeutic agents showed enhanced efficacy in preclinical models, indicating a synergistic effect that warrants further investigation .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application:

  • Toxicity Assessments : Initial assessments indicate low toxicity levels at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings across different biological systems .

Q & A

Q. How should a conceptual framework be developed to link this compound’s synthesis to its potential therapeutic applications?

  • Methodology : Adopt a systems chemistry approach by mapping synthetic pathways (e.g., nucleophilic substitutions, cyclizations) to biological pathways (e.g., enzyme inhibition). Use bibliometric analysis to identify gaps in existing research, such as understudied pharmacokinetic properties or unexplored molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.